2-Bromo-5-chloro-4-cyclopropylpyridine
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Overview
Description
2-Bromo-5-chloro-4-cyclopropylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-cyclopropylpyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-4-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Scientific Research Applications
2-Bromo-5-chloro-4-cyclopropylpyridine is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-cyclopropylpyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
2-Bromo-5-chloropyridine: Similar in structure but lacks the cyclopropyl group.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness: 2-Bromo-5-chloro-4-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-bromo-5-chloro-4-cyclopropylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-8-3-6(5-1-2-5)7(10)4-11-8/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQYBXBSBUNXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934500-72-7 |
Source
|
Record name | 2-bromo-5-chloro-4-cyclopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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